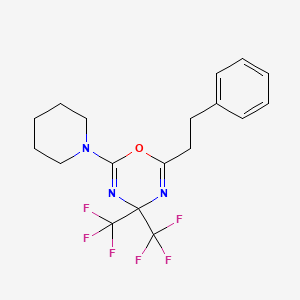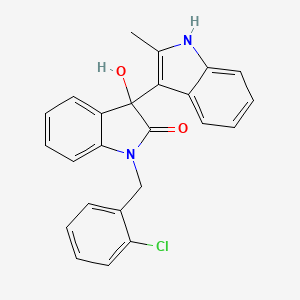![molecular formula C22H23O5+ B11569015 6-(1,3-Benzodioxol-5-yl)-4,8-diethoxy-1,3-dimethylcyclohepta[c]furanium](/img/structure/B11569015.png)
6-(1,3-Benzodioxol-5-yl)-4,8-diethoxy-1,3-dimethylcyclohepta[c]furanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1,3-Benzodioxol-5-yl)-4,8-diethoxy-1,3-dimethylcyclohepta[c]furanium is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a cyclohepta[c]furanium core with multiple substituents, including benzodioxol, diethoxy, and dimethyl groups, which contribute to its distinctive properties.
Méthodes De Préparation
The synthesis of 6-(1,3-Benzodioxol-5-yl)-4,8-diethoxy-1,3-dimethylcyclohepta[c]furanium involves several steps, typically starting with the preparation of the benzodioxol moiety. This can be achieved through the reaction of catechol with formaldehyde and subsequent cyclization. The cyclohepta[c]furanium core is then constructed through a series of cyclization and substitution reactions, incorporating the diethoxy and dimethyl groups under controlled conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
6-(1,3-Benzodioxol-5-yl)-4,8-diethoxy-1,3-dimethylcyclohepta[c]furanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxol or cyclohepta[c]furanium moieties, using reagents like alkyl halides or acyl chlorides, to introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include a variety of substituted derivatives with altered chemical and physical properties.
Applications De Recherche Scientifique
6-(1,3-Benzodioxol-5-yl)-4,8-diethoxy-1,3-dimethylcyclohepta[c]furanium has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It can be used in the development of new materials with specialized properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 6-(1,3-Benzodioxol-5-yl)-4,8-diethoxy-1,3-dimethylcyclohepta[c]furanium involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
6-(1,3-Benzodioxol-5-yl)-4,8-diethoxy-1,3-dimethylcyclohepta[c]furanium can be compared with other similar compounds, such as:
6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one: This compound shares the benzodioxol moiety but has different substituents and a pyrimidinone core.
2-(6-(2,4-Dichlorobenzoyl)benzo[d][1,3]dioxol-5-yl)acetic acid: Another benzodioxol derivative with distinct functional groups and biological activities.
6-(1,3-Benzodioxol-5-yl)-N-(3-oxanylmethyl)-4-quinazolinamine: A quinazoline derivative with a benzodioxol group, used in different research contexts.
The uniqueness of this compound lies in its specific combination of substituents and the cyclohepta[c]furanium core, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H23O5+ |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
[6-(1,3-benzodioxol-5-yl)-4-ethoxy-1,3-dimethylcyclohepta[c]furan-8-ylidene]-ethyloxidanium |
InChI |
InChI=1S/C22H23O5/c1-5-23-19-10-16(15-7-8-17-18(9-15)26-12-25-17)11-20(24-6-2)22-14(4)27-13(3)21(19)22/h7-11H,5-6,12H2,1-4H3/q+1 |
Clé InChI |
QHECRIFYSQPVPE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC(=[O+]CC)C2=C(OC(=C12)C)C)C3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11568935.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B11568938.png)
![N-(4-chlorophenyl)-2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B11568952.png)
![Methyl 4-[9-bromo-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B11568955.png)
![2-[(E)-[(2-Hydroxy-5-methylphenyl)imino]methyl]-6-iodo-4-methylphenol](/img/structure/B11568958.png)
![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]pentanamide](/img/structure/B11568961.png)
![N-(3-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-4-methoxyphenyl)furan-2-carboxamide](/img/structure/B11568971.png)
![4-amino-N-{2-[(2-methylpropanoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11568973.png)


![(3E)-3-({1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-6-chloro-1,3-dihydro-2H-indol-2-one](/img/structure/B11568994.png)

![2-fluoro-N-[1-(4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11569002.png)
![furan-2-yl{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B11569013.png)
